N-(2-aminoethyl)-2-phenylacetamide
Overview
Description
N-(2-aminoethyl)-2-phenylacetamide is an organic compound that features an amide functional group attached to a phenyl ring and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as carbodiimides to activate the carboxylic acid group, followed by the addition of ethylenediamine .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in materials science.
N-(2-aminoethyl)glycine: A backbone for peptide nucleic acids, used in genetic research.
Uniqueness
N-(2-aminoethyl)-2-phenylacetamide is unique due to its specific combination of an amide group, a phenyl ring, and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMOHSZCIYGHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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